![molecular formula C17H16FN3O2S2 B11093506 (2Z)-2-[(4-fluorophenyl)imino]-N-methyl-4-oxo-3-(thiophen-2-ylmethyl)-1,3-thiazinane-6-carboxamide](/img/structure/B11093506.png)
(2Z)-2-[(4-fluorophenyl)imino]-N-methyl-4-oxo-3-(thiophen-2-ylmethyl)-1,3-thiazinane-6-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2Z)-2-[(4-fluorophenyl)imino]-N-methyl-4-oxo-3-(thiophen-2-ylmethyl)-1,3-thiazinane-6-carboxamide: is a complex organic compound characterized by its unique structure, which includes a fluorophenyl group, a thiophene ring, and a thiazinane core
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (2Z)-2-[(4-fluorophenyl)imino]-N-methyl-4-oxo-3-(thiophen-2-ylmethyl)-1,3-thiazinane-6-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to various reaction conditions to form the final product. Common synthetic routes include:
Formation of the Thiazinane Core: This step involves the cyclization of appropriate precursors under controlled conditions.
Introduction of the Fluorophenyl Group: This is achieved through nucleophilic substitution reactions.
Attachment of the Thiophene Ring: This step involves coupling reactions, often facilitated by catalysts.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the imino group, converting it to an amine.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, copper catalysts.
Major Products:
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Amines.
Substitution Products: Various substituted derivatives depending on the electrophile used.
科学的研究の応用
Chemistry:
Catalysis: The compound can act as a ligand in catalytic reactions, enhancing the efficiency of various organic transformations.
Material Science: It is used in the synthesis of advanced materials with specific electronic properties.
Biology:
Enzyme Inhibition: The compound has potential as an enzyme inhibitor, making it useful in biochemical studies.
Medicine:
Drug Development: Due to its unique structure, the compound is explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry:
Chemical Manufacturing: It is used as an intermediate in the production of other complex organic compounds.
作用機序
The mechanism of action of (2Z)-2-[(4-fluorophenyl)imino]-N-methyl-4-oxo-3-(thiophen-2-ylmethyl)-1,3-thiazinane-6-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and triggering downstream effects. For example, it may inhibit enzyme activity by binding to the active site, preventing substrate access. The pathways involved often include signal transduction cascades that regulate cellular processes such as proliferation, apoptosis, and inflammation.
類似化合物との比較
- Ethyl 2-amino-1-[4-(aminosulfonyl)phenyl]-4-(1,3-benzodioxol-5-yl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate
- Ethyl acetoacetate
Comparison:
- Structural Differences: While (2Z)-2-[(4-fluorophenyl)imino]-N-methyl-4-oxo-3-(thiophen-2-ylmethyl)-1,3-thiazinane-6-carboxamide contains a thiazinane core, the similar compounds listed have different core structures, such as quinoline or acetoacetate.
- Functional Groups: The presence of a fluorophenyl group and a thiophene ring in the compound of interest provides unique chemical properties compared to the other compounds.
- Applications: The unique structure of this compound allows for specific applications in drug development and material science that may not be achievable with the similar compounds.
This detailed article provides a comprehensive overview of this compound, highlighting its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
特性
分子式 |
C17H16FN3O2S2 |
|---|---|
分子量 |
377.5 g/mol |
IUPAC名 |
2-(4-fluorophenyl)imino-N-methyl-4-oxo-3-(thiophen-2-ylmethyl)-1,3-thiazinane-6-carboxamide |
InChI |
InChI=1S/C17H16FN3O2S2/c1-19-16(23)14-9-15(22)21(10-13-3-2-8-24-13)17(25-14)20-12-6-4-11(18)5-7-12/h2-8,14H,9-10H2,1H3,(H,19,23) |
InChIキー |
OQAXMUMWOANVIK-UHFFFAOYSA-N |
正規SMILES |
CNC(=O)C1CC(=O)N(C(=NC2=CC=C(C=C2)F)S1)CC3=CC=CS3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[5-[(4-Chloro-phenylcarbamoyl)-methyl]-3-(4-methoxy-phenyl)-4-oxo-2-thioxo-imidazolidin-1-yl]-3-fluoro-benzamide](/img/structure/B11093424.png)
![[4-(4-Chlorophenyl)piperazin-1-yl][5-(2,4-dichlorophenyl)furan-2-yl]methanethione](/img/structure/B11093431.png)
![N-(3-methylphenyl)-2-[(5E)-5-(3-nitrobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide](/img/structure/B11093433.png)
![N'-{(E)-[1-(2-chlorophenyl)-4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene]methyl}benzohydrazide](/img/structure/B11093438.png)
![N-cyclohexyl-4-[2-nitro-4-(trifluoromethyl)phenyl]piperazine-1-carboxamide](/img/structure/B11093444.png)
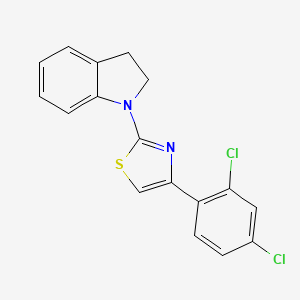
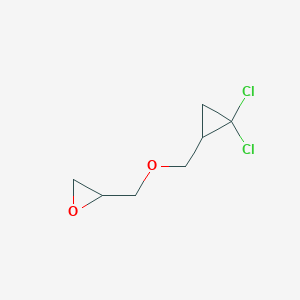
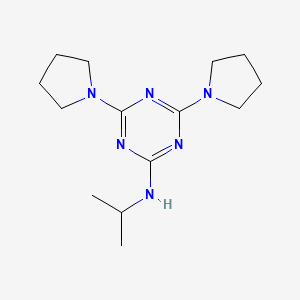
![N-(3-cyano-4,5,6,7,8,9-hexahydrocycloocta[b]thiophen-2-yl)-1-ethyl-4-nitro-1H-pyrazole-5-carboxamide](/img/structure/B11093475.png)
![N-(4-ethoxyphenyl)-2-{3-[2-(2-fluorophenyl)ethyl]-1-(4-methoxyphenyl)-5-oxo-2-thioxoimidazolidin-4-yl}acetamide](/img/structure/B11093485.png)
![3'-(4-bromophenyl)-5'-methyl-4'H-spiro[indole-3,2'-[1,3]thiazolidine]-2,4'(1H)-dione](/img/structure/B11093486.png)
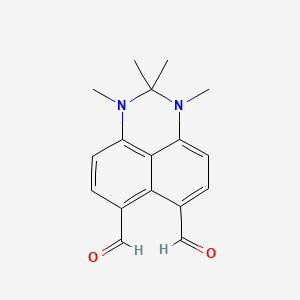
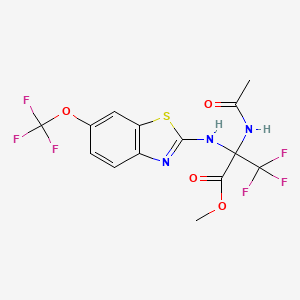
![2-({2-[(3-amino-4-nitro-1H-pyrazol-5-yl)amino]ethyl}amino)ethanol](/img/structure/B11093499.png)
